molecular formula C10H13ClO B1359944 4-Phenoxybutyl chloride CAS No. 2651-46-9

4-Phenoxybutyl chloride

Cat. No.: B1359944
CAS No.: 2651-46-9
M. Wt: 184.66 g/mol
InChI Key: JKXCPAVECBFBOC-UHFFFAOYSA-N
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Description

It is a clear, slightly yellow liquid that is primarily used as an intermediate in organic synthesis . The compound is characterized by its phenoxy group attached to a butyl chain, which is further connected to a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybutyl chloride can be synthesized through the reaction of 4-chlorobutanol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with a suitable solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation to achieve the desired purity level .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Phenoxybutyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various synthetic applications where it can introduce the phenoxybutyl group into target molecules .

Comparison with Similar Compounds

  • 4-Chlorobutyl phenyl ether
  • 1-Chloro-4-phenoxybutane
  • 4-Chloro-1-phenoxybutane

Comparison: 4-Phenoxybutyl chloride is unique due to its specific structure, which combines a phenoxy group with a butyl chain and a chlorine atom. This combination provides distinct reactivity and properties compared to other similar compounds. For instance, while 4-chlorobutyl phenyl ether shares a similar structure, the presence of the phenoxy group in this compound enhances its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

4-chlorobutoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXCPAVECBFBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181089
Record name 4-Chlorobutyl phenyl ether
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2651-46-9
Record name (4-Chlorobutoxy)benzene
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Record name 4-Chlorobutyl phenyl ether
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Record name 2651-46-9
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Record name 4-Chlorobutyl phenyl ether
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Record name 4-chlorobutyl phenyl ether
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Synthesis routes and methods

Procedure details

A two phase mixture of phenol (5 g, 53 mmol), 1,4-dichlorobutane (30 ml), tetrabutylammonium hydrogen sulphate (0.3 g, 1 mmol), and sodium hydroxide solution (25 ml, 6M) was refluxed for 3 h. The organic layer was separated, dried (MgSO4), and concentrated in vacuo. The residues were purified by flash chromatography (silica (Merck 15111); eluant:petrol) to give the product as a colourless viscous oil (7.57 g 77%) bp 250° C. at 0.2 mm Hg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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